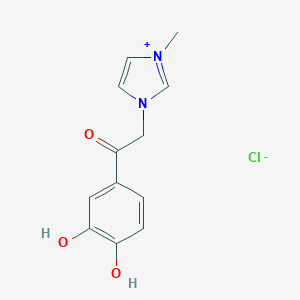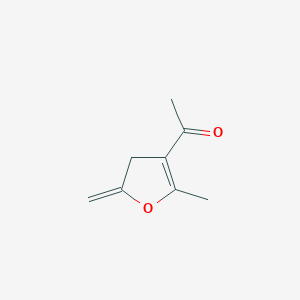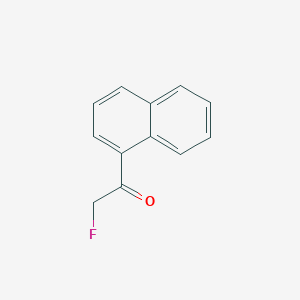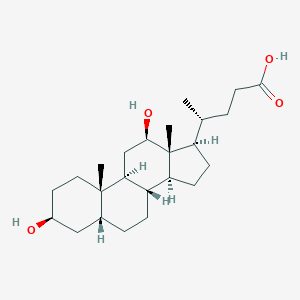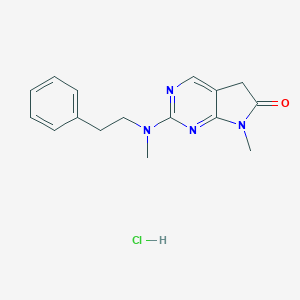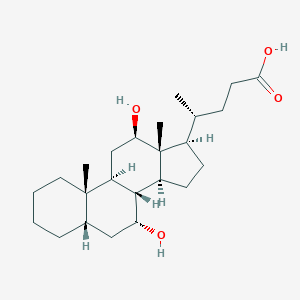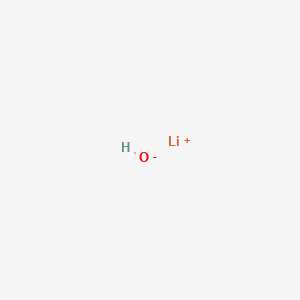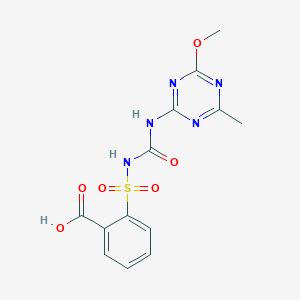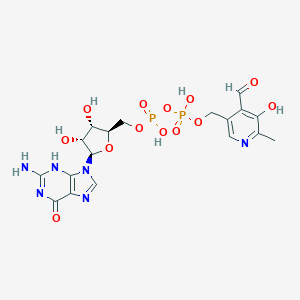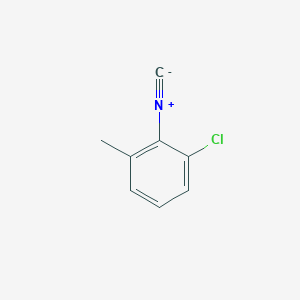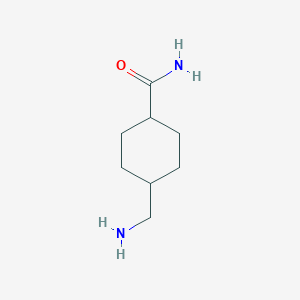
Ferrous fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous fumarate is the iron (II) salt of fumaric acid, with the chemical formula C₄H₂FeO₄. It is commonly used as an iron supplement to treat and prevent iron deficiency anemia. This compound appears as a reddish-orange powder and is known for its high iron content, making it an effective source of iron for the body .
Mechanism of Action
Target of Action
Ferrous fumarate primarily targets hemoglobin , myoglobin , and various enzymes in the body . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues. Myoglobin is a protein in muscle cells that stores and releases oxygen for muscle activity. The enzymes targeted by this compound are involved in various biochemical reactions, including energy transfer .
Mode of Action
This compound acts by replacing the iron present in hemoglobin, myoglobin, and enzymes . It allows the transportation of oxygen via hemoglobin, an oxygen carrier from the lungs to tissues . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Biochemical Pathways
Iron is an essential element for cellular life, and yet free iron is a source of cellular damage and toxicity . Any remaining iron requirements are met through the body’s residual iron stores .
Pharmacokinetics
Iron is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, 10% of an oral dose is absorbed, this is increased to 20% to 30% in persons with inadequate iron stores . Food and achlorhydria will decrease absorption . Iron is excreted through urine, sweat, sloughing of intestinal mucosa, and menses .
Result of Action
The major activity of supplemental iron, such as this compound, is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, high oral iron doses or rapid release of iron from iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Additionally, infection-initiated inflammation can inhibit iron absorption in response to infection . This barrier is particularly important in low- and middle-income countries where infections such as malaria and HIV are widespread, and gastrointestinal infections are common due to poor quality water supplies and sanitation .
Biochemical Analysis
Biochemical Properties
Ferrous fumarate plays a crucial role in biochemical reactions. It is necessary for the production of hemoglobin . Hemoglobin carries oxygen through your blood to tissues and organs. Myoglobin helps your muscle cells store oxygen . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat iron deficiency anemia, a lack of red blood cells caused by having too little iron in the body . The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic and cognition-enhancing activities .
Molecular Mechanism
This compound exerts its effects at the molecular level. Iron is necessary for the production of hemoglobin . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . The second phase may occur at 6-24 hours after ingestion and is characterized by a temporary remission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Hemoglobin usually increases within 2-3 weeks of starting iron supplementation . Therapeutic doses of iron should increase hemoglobin levels by 0.7-1.0 g/dL per week .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, low-dose oral this compound increased histologic colitis scores in DSS-induced colitis in Wistar rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to malate by the enzyme fumarate hydratase . Both groups observed that pharmacological or genetic inhibition of fumarate hydratase increased the intracellular levels of fumarate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After iron is ionized, most of it is absorbed by mucosal cells in the duodenum and upper jejunum . In cases of overdose, the entire intestinal tract may absorb iron .
Subcellular Localization
Fumarase, a mitochondrial matrix protein, is previously indicated to be present in substantial amounts in the cytosol as well . Pharmacological inhibition or genetic ablation of FH led to increased fumarate levels and downstream suppression of mitochondrial respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous fumarate can be synthesized by reacting fumaric acid with ferrous sulfate in an aqueous medium. The reaction typically involves heating the mixture to around 100°C and maintaining the temperature for a specific duration to ensure complete reaction. The product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving fumaric acid in water, followed by the addition of ferrous sulfate heptahydrate. The mixture is heated to 100°C, and thiourea dioxide is added to facilitate the reaction. The resulting this compound is then isolated by filtration and drying .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form ferric fumarate.
Reduction: It can be reduced back to its elemental iron form under specific conditions.
Substitution: this compound can participate in substitution reactions where the fumarate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Hydrogen gas or sodium borohydride can reduce this compound.
Substitution Reactions: Various acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ferric fumarate.
Reduction: Elemental iron.
Substitution: Various iron salts depending on the substituting anion.
Scientific Research Applications
Ferrous fumarate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ferrous sulfate: Another iron supplement with a different anion (sulfate) and lower iron content per dose.
Ferrous gluconate: Contains iron and gluconic acid, with different solubility and absorption characteristics.
Ferrous bisglycinate: A chelated form of iron with higher bioavailability and fewer gastrointestinal side effects.
Uniqueness of Ferrous Fumarate: this compound is unique due to its high iron content and effectiveness in treating iron deficiency anemia. It is also relatively well-tolerated compared to other iron supplements, making it a preferred choice for many patients .
Properties
Key on ui mechanism of action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |
|---|---|
CAS No. |
141-01-5 |
Molecular Formula |
C4H4O4.Fe C4H4FeO4 |
Molecular Weight |
171.92 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;iron |
InChI |
InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
InChI Key |
OOPLWEDSEDELIX-TYYBGVCCSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Fe+2] |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O.[Fe] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Fe] |
Key on ui other cas no. |
7705-12-6 141-01-5 14451-00-4 |
Related CAS |
7705-12-6 |
Synonyms |
(2E)-2-Butenedioic Acid Iron(2+) Salt; Fumaric Acid Iron(2+) Salt (1:1); _x000B_Iron Fumarate (Fe(O4C4H2)); Cpiron; Erco-Fer; Ercoferrol; Feostat; Fepstat; Feroton; Ferrofume; Ferronat; Ferrone; Ferrotemp; Ferrous Fumarate; Ferrum; Fersamal; Firon_x000B_Fresamal; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


